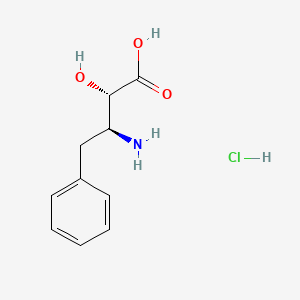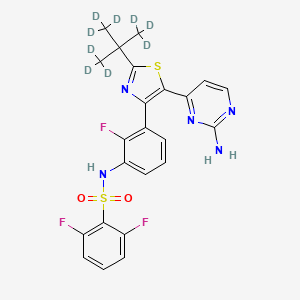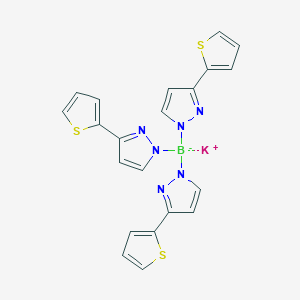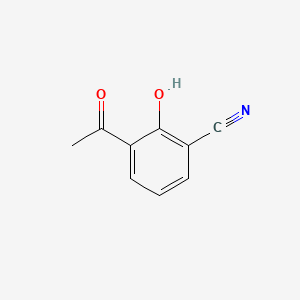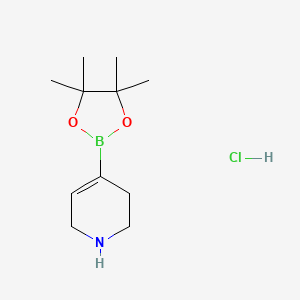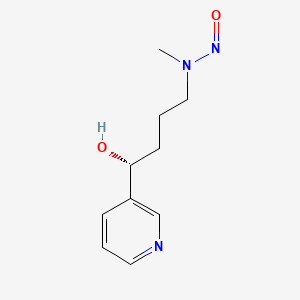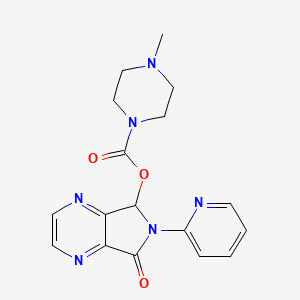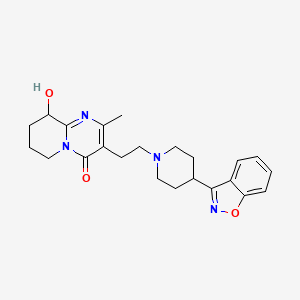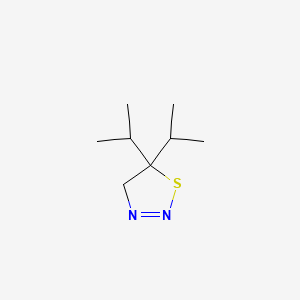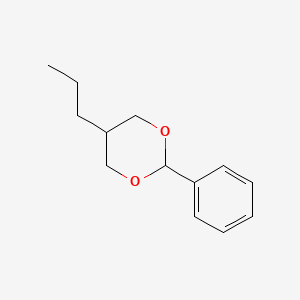
2-Phenyl-5-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-5-propyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a phenyl group at the 2 position and a propyl group at the 5 position makes this compound unique. 1,3-Dioxanes are known for their stability and are often used as protecting groups in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2-Phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields. Industrial methods may also employ molecular sieves or orthoesters for effective water removal .
化学反应分析
Types of Reactions
2-Phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .
科学研究应用
2-Phenyl-5-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Biology: Potential use in studying enzyme-catalyzed reactions involving acetal and ketal groups.
Medicine: Investigated for its potential as a drug intermediate or in drug delivery systems.
Industry: Used in the synthesis of polymers and other materials requiring stable acetal groups.
作用机制
The mechanism of action of 2-Phenyl-5-propyl-1,3-dioxane involves its stability as an acetal. The compound can protect carbonyl groups from nucleophilic attack, allowing selective reactions on other parts of the molecule. The stability of the acetal group is due to the resonance stabilization and the electron-withdrawing effects of the oxygen atoms .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A five-membered ring with two adjacent oxygen atoms, used as a solvent and in polymer synthesis.
1,3-Dioxane: A six-membered ring with two oxygen atoms, similar to 2-Phenyl-5-propyl-1,3-dioxane but without the phenyl and propyl groups.
2-Phenyl-1,3-dioxolane: Similar structure but with a five-membered ring, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other 1,3-dioxanes and 1,3-dioxolanes .
属性
IUPAC Name |
2-phenyl-5-propyl-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARQSKXDXFENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(OC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
